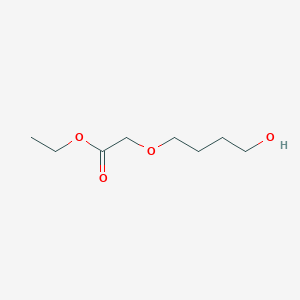
Ethyl 2-(4-hydroxybutoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-hydroxybutoxy)acetate is an organic compound with the molecular formula C8H16O4. It is an ester derived from acetic acid and 4-hydroxybutanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-hydroxybutoxy)acetate can be synthesized through the esterification reaction between acetic acid and 4-hydroxybutanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of acid chlorides or acid anhydrides as intermediates. These compounds react with 4-hydroxybutanol to form the desired ester. The process may also involve purification steps such as distillation to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-hydroxybutoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acetic acid and 4-hydroxybutanol.
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used for the reduction of esters.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Acetic acid and 4-hydroxybutanol.
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-hydroxybutoxy)acetate has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-(4-hydroxybutoxy)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-hydroxybutanol, which can further participate in metabolic pathways. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(4-hydroxybutoxy)acetate can be compared with other similar esters, such as:
Ethyl acetate: A simpler ester with similar solvent properties but lacking the hydroxyl group.
Butyl acetate: Another ester used as a solvent, with a longer carbon chain.
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
This compound is unique due to the presence of both an ester and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions .
Biologische Aktivität
Ethyl 2-(4-hydroxybutoxy)acetate is a compound of interest in various biological and medicinal research contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.
This compound is characterized by its ester functional group, which can undergo hydrolysis to release acetic acid and 4-hydroxybutanol. These metabolites may participate in various metabolic pathways, influencing cellular functions and interactions with biomolecules. The hydroxyl group in the compound allows it to form hydrogen bonds, which can affect the structure and function of proteins and other biomolecules in the body.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the compound's structure have shown varying degrees of activity against common pathogens such as Staphylococcus aureus and Enterococcus faecalis. The presence of a hydroxyl group has been identified as crucial for maintaining antimicrobial efficacy .
Anticancer Potential
Research has also explored the potential anticancer properties of this compound. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate specific pathways involved .
Case Studies
- Antimicrobial Efficacy : A study tested various structural analogs of this compound against S. aureus and E. faecalis. Results showed that compounds with a hydroxyl group had minimum inhibitory concentrations (MICs) ranging from 1-4 µg/mL, indicating significant antimicrobial activity .
- Cytotoxicity in Cancer Models : In a preclinical evaluation involving human cancer cell lines, this compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell growth at micromolar concentrations. Further research is warranted to assess its safety and efficacy in vivo .
Research Findings Summary
Eigenschaften
CAS-Nummer |
377048-48-1 |
|---|---|
Molekularformel |
C8H16O4 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
ethyl 2-(4-hydroxybutoxy)acetate |
InChI |
InChI=1S/C8H16O4/c1-2-12-8(10)7-11-6-4-3-5-9/h9H,2-7H2,1H3 |
InChI-Schlüssel |
KFKQEDUXZIHSPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















